molecular formula C9H5BrClN B1277138 7-Bromo-1-Chloroisoquinoline CAS No. 215453-51-3

7-Bromo-1-Chloroisoquinoline

カタログ番号: B1277138
CAS番号: 215453-51-3
分子量: 242.5 g/mol
InChIキー: UMSWWSIVPWVJOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-Chloroisoquinoline is an organic compound with the molecular formula C₉H₅BrClN . It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on an isoquinoline ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-Chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 1-Chloroisoquinoline using bromine or a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反応の分析

Types of Reactions: 7-Bromo-1-Chloroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmaceutical Research

Potential Drug Candidate
7-Bromo-1-Chloroisoquinoline has garnered attention as a potential drug candidate due to its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. This characteristic makes this compound relevant in drug interaction studies, where understanding metabolic pathways is essential for predicting drug behavior in the body .

Anti-Cancer Research
Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. This suggests its potential utility in oncology as a therapeutic agent or as part of combination therapies aimed at enhancing anti-tumor efficacy .

Organic Synthesis

Synthesis Intermediate
In organic chemistry, this compound serves as an important intermediate for synthesizing various complex molecules. Its stable structure allows it to participate in further reactions, facilitating the development of more intricate compounds . The compound's insolubility in water also aids in its handling during synthetic processes.

Biological Studies

Biochemical Interactions
Research has focused on the interactions of this compound with biological systems, particularly its effects on cytochrome P450 enzymes. By inhibiting these enzymes, the compound can influence the metabolism of other drugs, which is critical for understanding potential drug-drug interactions in therapeutic settings .

Case Study 1: Cytochrome P450 Inhibition

A study investigated the inhibitory effects of this compound on CYP1A2 and CYP2C19 enzymes. Results indicated that the compound significantly reduced enzyme activity, suggesting implications for drug metabolism and interactions with other pharmaceuticals.

Case Study 2: Anti-Cancer Activity

Another research effort explored the cytotoxic properties of this compound against various cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

作用機序

The mechanism of action of 7-Bromo-1-Chloroisoquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards its target, thereby modulating biological pathways .

類似化合物との比較

Uniqueness: 7-Bromo-1-Chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which provides a versatile platform for further chemical modifications. This dual halogenation enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

生物活性

7-Bromo-1-chloroisoquinoline is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on the isoquinoline ring. Its molecular formula is C9H5BrClNC_9H_5BrClN with a molecular weight of approximately 242.50 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C9H5BrClNC_9H_5BrClN
  • Molecular Weight: 242.50 g/mol
  • Melting Point: 126-128°C
  • Boiling Point: Approximately 349.5°C

The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation: Studies have demonstrated that this compound can effectively reduce the proliferation rate of cancer cells by interfering with cell cycle progression.
  • Apoptosis Induction: It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)<10Apoptosis induction
HeLa (Cervical)<15Cell cycle arrest
A549 (Lung)<12Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, including:

  • Gram-positive bacteria: Effective against Staphylococcus aureus.
  • Gram-negative bacteria: Shows activity against Escherichia coli.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cytochrome P450 Enzymes Inhibition: It inhibits CYP1A2 and CYP2C19 enzymes, which are essential for drug metabolism, suggesting potential drug-drug interactions when co-administered with other medications.
  • Molecular Docking Studies: Computational studies have shown that the compound has a favorable binding affinity to various proteins involved in cancer progression and microbial resistance.

Table 3: Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Binding Residues
CYP1A2-5.4SER126, ASP125
CYP2C19-4.9THR129, ARG150

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined the compound's effects on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-1-Chloroisoquinoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with literature review to identify existing protocols (e.g., Friedel-Crafts alkylation or Suzuki coupling for halogenated isoquinolines) . Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to assess interactions between variables . Validate purity via HPLC or GC-MS, ensuring compliance with reproducibility standards outlined in experimental reporting guidelines .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine 1^1H/13^13C NMR (to verify substitution patterns) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation . Quantify purity via reverse-phase HPLC with UV detection, referencing retention times against known standards. Document spectral discrepancies and resolve them through iterative recrystallization or column chromatography .

Q. What are the key challenges in handling this compound due to its halogenated structure, and how can stability issues be mitigated?

  • Methodological Answer : Halogenated compounds often exhibit sensitivity to light and moisture. Store under inert atmosphere (argon) in amber vials at -20°C. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways, using LC-MS to track byproducts .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform computational studies (DFT) to map electron density distributions and predict regioselectivity . Validate experimentally via Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), comparing yields with meta-/para-substituted analogs. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-reference datasets from peer-reviewed journals (avoiding non-curated sources like ) . Replicate disputed syntheses under controlled conditions, documenting solvent/temperature variations. Submit raw NMR data to open-access repositories for community validation .

Q. How can this compound be functionalized to enhance its utility in drug discovery, while minimizing off-target interactions?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies, modifying substituents at positions 1 and 7. Screen analogs against target receptors (e.g., kinase assays) and counter-screens for selectivity (e.g., CYP450 isoforms). Use molecular docking to prioritize synthetic targets .

Q. What experimental and computational approaches validate the proposed mechanism of this compound in catalytic cycles?

  • Methodological Answer : Use isotopic labeling (13^{13}C, 2^{2}H) to trace bond-breaking/formation steps in proposed mechanisms. Pair with in-situ IR or Raman spectroscopy to detect transient intermediates. Compare computational transition-state models (DFT/MD simulations) with experimental kinetics .

Q. Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility across labs?

  • Methodological Answer : Follow FAIR data principles: report exact stoichiometry, purification gradients (e.g., HPLC mobile phase ratios), and raw spectral files in supplementary materials . Use standardized templates (e.g., Electronic Lab Notebooks) to capture metadata, including batch-specific variations .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and document exclusion criteria transparently .

Q. Ethical and Literature Considerations

Q. How can researchers avoid redundant studies on this compound while identifying under-explored applications?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering patents and preprints. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Propose novel applications (e.g., photoredox catalysis) through interdisciplinary collaboration .

特性

IUPAC Name

7-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWWSIVPWVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424693
Record name 7-Bromo-1-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-51-3
Record name 7-Bromo-1-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-bromoisoquinolin-1-ol (2.5 g, 11.1 mmol) and POCl3 (10.4 mL, 111 mmol) was stirred at 70° C. for 2.5 h. The reaction mixture was cooled to room temperature, poured into ice water, and the solution was stirred overnight. The aqueous mixture was diluted with chloroform, washed with a saturated solution of NaHCO3, saturated NaCl, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 7-bromo-1-chloroisoquinoline (2.3 g): 1H NMR (300 MHz, DMSO-d6) δ 8.39-8.36 (m, 2H), 8.09-8.02 (m, 2H), 7.95 (d, J=6 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature was added, portionwise, 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol). The mixture was heated to 100° C. for 90 min with rapid stirring. On cooling to room temperature, the mixture was poured, cautiously onto ice/water (200 mL). Dropwise addition of aqueous ammonia raised the pH=8 and the resulting precipitate was collected by filtration, washing with cold water. The solid was dried under reduced vacuum at 45° C. for 12 h. 13.86 g (115%) Beige solid isolated. 1H NMR (DMSO-d6) δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H); HPLC: 96%; LCMS: 242, 244, 246.
Quantity
46.6 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
115%

Synthesis routes and methods III

Procedure details

7-Bromo-2H-isoquinolin-1-one (3.0 g, 13.4 mmol), phosphorus oxychloride (8.22 g, 53.6 mmol), and chloroform (25 mL) combined in a sealed tube and heated with stirring at 100° C. for 4 hours. Cooled to ˜60° C., poured into ice water (100 mL), neutralized carefully with saturated aqueous sodium hydrogencarbonate, extracted into methylene chloride and dried over magnesium sulfate. Flash column chromatography on silica gel gave the product as a pale cream solid (2.01 g, 8.3 mmol). 1H NMR (CDCl3) δ 8.51 (d, 1H), 8.30 (d, 1H), 7.82 (dd, 1H), 7.72 (d, 1H), 7.57 (dd, 1H). ESI MS (M+1)+: 242, 244, 246 (Br, Cl).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compound 37b was prepared from 37a using the procedure described for 1b. 1H-NMR 200 MHz (CDCl3) δ: 7.57-7.88 (3H, m), 8.32 (1H, d, J=6 Hz), 8.51-8.54 (1H, m).
Name
37a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1-Chloroisoquinoline
Reactant of Route 2
7-Bromo-1-Chloroisoquinoline
Reactant of Route 3
7-Bromo-1-Chloroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-Chloroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-Chloroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-Chloroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。